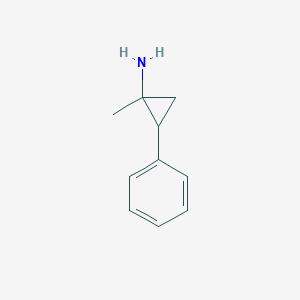
2-(Cyclohexylmethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethoxy)acetic acid is an organic compound with the molecular formula C9H16O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a cyclohexylmethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexylmethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxy ketones or carboxylic acids.
Reduction: Formation of cyclohexylmethanol or cyclohexane derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
2-(Cyclohexylmethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclohexylmethoxy)acetic acid can be compared with other similar compounds such as:
Cyclohexylacetic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Cyclohexylmethanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactions.
Cyclohexylmethylamine: Contains an amine group, which significantly alters its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(cyclohexylmethoxy)acetic acid |
InChI |
InChI=1S/C9H16O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChI Key |
RVIVELDVEOFQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


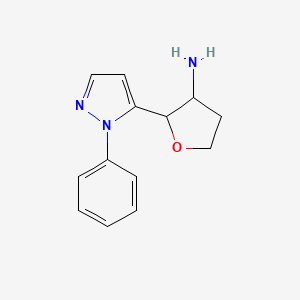

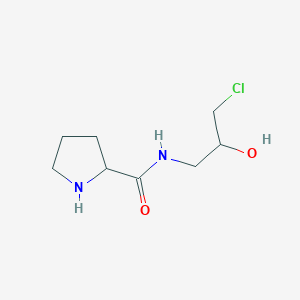
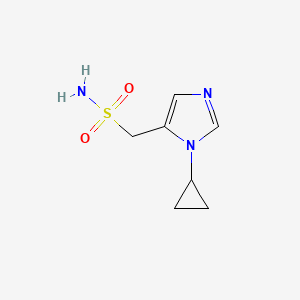

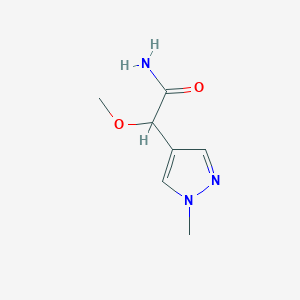

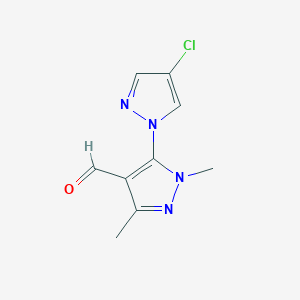
![4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid](/img/structure/B13246667.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)
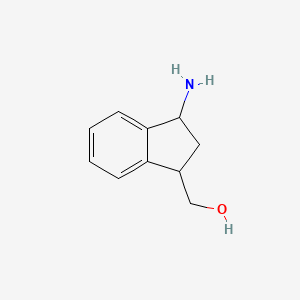
amine](/img/structure/B13246703.png)
